N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a structurally complex molecule featuring a 1,2,3,4-tetrahydroisoquinoline core fused with a 2,3-dihydrobenzo[b][1,4]dioxine system. Key substituents include a furan-2-carbonyl group at the tetrahydroisoquinoline N2-position and a sulfonamide moiety at the benzo dioxine C6 position.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c25-22(20-2-1-9-28-20)24-8-7-15-3-4-17(12-16(15)14-24)23-31(26,27)18-5-6-19-21(13-18)30-11-10-29-19/h1-6,9,12-13,23H,7-8,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGADLBMVDXCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A furan-2-carbonyl group
- A tetrahydroisoquinoline moiety
- A benzo[b][1,4]dioxine structure
- A sulfonamide group
Its molecular formula is with a molecular weight of approximately 432.49 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Furan-2-carbonyl Intermediate : This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.
- Coupling with Tetrahydroisoquinoline : The intermediate reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base like triethylamine.
- Introduction of the Sulfonamide Group : The final product is obtained by reacting the intermediate with sulfonyl chloride.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in enzyme inhibition. This compound may act as an inhibitor for various enzymes involved in disease pathways:
- Acetylcholinesterase (AChE) : Inhibition leads to increased acetylcholine levels, affecting cholinergic signaling pathways.
Anticancer Activity
Studies have shown that derivatives of compounds similar to this sulfonamide exhibit anticancer properties. For instance, tetrahydroisoquinoline derivatives have been evaluated for their effects on human hepatoma cell lines and demonstrated promising results against cancer cell proliferation .
Anti-Hypoxic Effects
The compound's structural similarities to known hypoxia-inducible factor (HIF) inhibitors suggest potential applications in enhancing cellular responses to hypoxic conditions. Inhibitors targeting prolyl hydroxylase domain-containing proteins have been developed to stabilize HIF under normoxic conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ( )
- Core Structure: Shares the 1,2,3,4-tetrahydroisoquinoline backbone and sulfonamide group.
- Key Differences: Substituents: Contains a trifluoroacetyl group and a fluorophenyl ring instead of the furan-2-carbonyl and benzo dioxine moieties. Application: Acts as an Acyl CoA monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, validated via NMR and HRMS characterization .
- Synthesis : Multi-step process involving sulfonylation, acylation, and purification (e.g., recrystallization with acetic acid) .
Sulfonylurea Pesticides ( )
- Examples: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron.
- Structural Overlap : Sulfonamide/urea groups critical for pesticidal activity.
- Key Differences: Core Systems: Lack tetrahydroisoquinoline or benzo dioxine rings. Substituents: Chloro, trifluoromethyl, and methoxy groups dominate.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan ( )
- Core Structure: Shares the 2,3-dihydrobenzo[b]furan system but lacks the sulfonamide and tetrahydroisoquinoline components.
- Application : Likely used as a boronate ester reagent in Suzuki-Miyaura cross-coupling reactions.
- Physical Properties : Melting point 98.5–100°C, highlighting the influence of bicyclic systems on stability .
Comparative Analysis Table
Key Research Findings and Hypotheses
Sulfonamide Role : The sulfonamide group in the target compound may enhance binding affinity to biological targets (e.g., enzymes), as seen in MGAT2 inhibitors and pesticides .
Furan vs.
Benzo Dioxine vs. Benzo Furan : The additional oxygen in the benzo dioxine ring (vs. benzo furan in ) could improve solubility or modulate ring strain, impacting pharmacokinetics.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound combines a tetrahydroisoquinoline core with a furan-2-carbonyl group and a dihydrobenzo[b][1,4]dioxine-sulfonamide moiety. The sulfonamide group enhances solubility and potential enzyme interactions, while the furan ring contributes to π-π stacking and hydrogen bonding. The tetrahydroisoquinoline framework is known for its bioactivity in neurological and antimicrobial contexts. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to identify functional groups like the sulfonamide (-SO₂NH₂) and carbonyl (C=O) .
Q. What is the standard synthetic route for this compound, and what critical reaction conditions are required?
Synthesis typically involves:
- Step 1: Formation of the tetrahydroisoquinoline core via Bischler-Napieralski cyclization.
- Step 2: Coupling the furan-2-carbonyl group using DCC/DMAP-mediated acylation.
- Step 3: Sulfonamide introduction via nucleophilic substitution with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride. Key conditions: Anhydrous solvents (e.g., dichloromethane), triethylamine as a base, and controlled temperatures (0–25°C) to prevent side reactions. Purity is validated by HPLC (>95%) and mass spectrometry .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Purity: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm).
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. The sulfonamide group may hydrolyze under acidic/basic conditions, requiring pH-neutral buffers .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between in vitro activity and poor pharmacokinetic profiles?
Example: If the compound shows potent enzyme inhibition (e.g., IC₅₀ = 50 nM) but low bioavailability:
- Solubility enhancement: Use co-solvents (e.g., PEG-400) or formulate as a cyclodextrin complex.
- Metabolic stability: Introduce electron-withdrawing groups (e.g., -CF₃) to block CYP450-mediated oxidation.
- In silico modeling: Predict ADME properties using tools like SwissADME or molecular dynamics simulations .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target enzyme?
- Modify the tetrahydroisoquinoline substituents: Replace the furan-2-carbonyl with a thiophene or pyridine group to alter steric/electronic interactions.
- Vary the sulfonamide moiety: Introduce fluorinated or methylated benzenesulfonamide derivatives to enhance binding pocket complementarity.
- Assay design: Use enzyme kinetics (e.g., Km/Vmax measurements) and SPR for real-time binding affinity analysis .
Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?
- Target identification: Employ thermal proteome profiling (TPP) or affinity-based protein profiling (ABPP).
- Pathway analysis: Use RNA-seq or phosphoproteomics to map downstream signaling effects.
- Cellular assays: Measure apoptosis (Annexin V/PI staining) or ROS production in cancer cell lines (e.g., HeLa, MCF-7) .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
Case: Inconsistent IC₅₀ values between fluorescence-based and radiometric assays.
- Validate assay conditions: Ensure consistent pH, ionic strength, and cofactor concentrations.
- Control for artifacts: Test for compound autofluorescence or interference with detection reagents.
- Cross-validate: Compare results with orthogonal methods (e.g., ITC for binding thermodynamics) .
Methodological Considerations
- Synthetic Optimization: Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) and maximize yield .
- Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate structural modifications with bioactivity trends .
- Ethical Reporting: Disclose negative results (e.g., lack of efficacy in animal models) to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
